molecular formula C14H10N2O B182946 4-phenylquinazolin-2(1H)-one CAS No. 23441-75-0

4-phenylquinazolin-2(1H)-one

Cat. No.: B182946
CAS No.: 23441-75-0
M. Wt: 222.24 g/mol
InChI Key: FHUBTSLLILWICW-UHFFFAOYSA-N
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Description

4-Phenylquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system with a phenyl substituent at position 2. Its structural isomer, quinazolin-4(3H)-one, is more extensively studied, but recent interest in the 2(1H)-one isomer has grown due to its unique pharmacological properties . The compound is synthesized via microwave (MW)-assisted methods using urea and substituted 2-aminobenzophenones, achieving higher yields (63–92%) and shorter reaction times (30–45 minutes) compared to conventional methods (16–85% yields, 18–30 hours) .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and efficient method for synthesizing 4-phenylquinazolin-2(1H)-one derivatives. A study by MDPI demonstrated the condensation of 2-aminobenzophenone with aldehydes under microwave conditions, achieving reaction completion in approximately 1 hour . This method produced derivatives with yields between 31% and 92%, depending on substituent electronic effects. For example, electron-donating groups on the phenyl ring enhanced yields, likely due to increased nucleophilic reactivity at the carbonyl carbon.

The protocol involves irradiating a mixture of 2-aminobenzophenone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and acetic acid as a catalyst at 120°C under microwave conditions (300 W). The reaction’s brevity and high efficiency are attributed to microwave-induced dipole polarization, which accelerates molecular collisions and reduces activation energy. Post-reaction purification via recrystallization from ethanol yielded pure this compound derivatives, confirmed by NMR and mass spectrometry .

Brønsted Acidic Ionic Liquid-Catalyzed Cyclization

A green chemistry approach utilizing a silica-supported Brønsted acidic ionic liquid (MSPHS@SiO₂) was reported for synthesizing quinazolinone derivatives . While the study focused on 2-phenylquinazolin-4(3H)-one, the methodology is adaptable to this compound by modifying starting materials. The catalyst, comprising 1-methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate grafted onto silica, enables recyclability for up to five cycles without significant activity loss.

Reaction conditions involve MSPHS@SiO₂ (30 mol%), tert-butyl hydroperoxide (TBHP, 2 mmol), and a 1:2 ethanol-water solvent system at 120°C for 24 hours. Yields ranged from 34.2% to 92.5%, with electron-rich substrates favoring higher conversions. The mechanism proceeds via acid-catalyzed cyclization of 2-aminobenzamide derivatives, followed by oxidative aromatization. This method’s scalability and reduced environmental impact make it promising for industrial applications .

Copper-Catalyzed Coupling Reactions

Copper-mediated strategies offer atom-efficient routes to quinazolinones. A general procedure from the Royal Society of Chemistry involves reacting 2-aminobenzonitrile (0.5 mmol) with benzyl alcohol derivatives (0.6 mmol) in the presence of Cu₂O (10 mol%), H₂O₂ (1.5 mmol), and KOH (0.75 mmol) in DMSO at room temperature . After 10 hours, 2-phenylquinazolin-4(3H)-one derivatives formed via sequential oxidation and cyclization. While this method targets 4(3H)-one isomers, substituting 2-aminobenzoic acid for 2-aminobenzonitrile could redirect selectivity toward 2(1H)-one derivatives.

A complementary copper bromide (CuBr)-catalyzed protocol employs 2-halobenzamides and arylmethanamines in DMSO at 120°C . This one-pot cascade couples Ullmann-type amination with intramolecular cyclization, yielding 2-phenylquinazolin-4(3H)-one in 68% yield. Adapting halogen positioning on the benzamide scaffold may enable access to the 2(1H)-one regioisomer.

Thermal Decomposition of Thiourea in DMSO

A mechanistic study elucidated a novel pathway involving in situ generation of carbodiimide from thiourea . Heating thiourea in DMSO at 150°C produces carbodiimide and hydrogen sulfide, which subsequently reacts with 2-aminobenzophenone to form 4-phenylquinazolin-2(1H)-imine. Reduction by a sulfur-DMSO complex yields 4-phenyl-1,2-dihydroquinazolin-2-amine, which eliminates ammonia to afford 4-phenylquinazoline. Although the final product lacks the 2(1H)-one moiety, oxidation of the imine intermediate could hypothetically yield the target compound, warranting further investigation.

Multi-Step Synthesis via Benzoxazinone Intermediates

A multi-step route from the Arab Journal of Pharmaceutical Sciences begins with 6-iodoanthranilic acid, which undergoes cyclization in acetic anhydride to form 6-iodo-2-phenyl-4H-3,1-benzoxazin-4-one . Condensation with 4-aminoacetophenone yields 6-iodo-2-phenyl-3-(4-acetylphenyl)quinazolin-4(3H)-one, a key intermediate. Subsequent Claisen-Schmidt condensation with aromatic aldehydes produces α,β-unsaturated ketones, which cyclize with hydrazine or thiourea to form pyrazoline or pyrimidine derivatives.

While this method targets iodinated analogs, replacing 6-iodoanthranilic acid with anthranilic acid could streamline synthesis of the parent this compound. Reaction yields for intermediates exceeded 80%, demonstrating robustness for structural diversification .

Comparative Analysis of Synthetic Methods

Method Conditions Yield Range Advantages Limitations
Microwave-assisted 300 W, 1 h, acetic acid31–92%Rapid, high efficiencySubstrate-dependent yields
Ionic liquid 120°C, 24 h, MSPHS@SiO₂34.2–92.5%Recyclable catalyst, green solventLong reaction time
Copper catalysis RT–120°C, Cu₂O/CuBr, DMSO34–68%Atom-economical, one-potRequires metal catalysts
Thermal decomposition 150°C, DMSO, thioureaN/ANovel mechanismIndirect pathway, requires oxidation
Multi-step Cyclization, condensation, cycloaddition>80% (steps)Structural versatilityLabor-intensive, low overall yield

Chemical Reactions Analysis

1.1. From 2-Aminobenzamide and Benzyl Alcohol

A solvent-free protocol uses 2-aminobenzamide and benzyl alcohol under O₂ with t-BuONa as a base . Key parameters:

ConditionYield (%)
1.0 mL benzyl alcohol84
O₂ atmosphere84
Air atmosphere21

Mechanism : Benzyl alcohol oxidizes to benzaldehyde, which condenses with 2-aminobenzamide to form an imine intermediate. Cyclization yields the quinazolinone core .

2.1. Bromination and Alkylation

6-Bromo-4-phenylquinazolin-2(1H)-one is synthesized via a Grignard reaction between 2-amino-5-bromobenzonitrile and phenylmagnesium bromide, followed by cyclization with methyl chloroformate (82% yield) .

2.2. Reaction with Arylmagnesium Halides

3-Phenylquinazoline-2,4(1H)-diones react with arylmagnesium halides to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (e.g., 70% yield with methoxyphenyl groups) .

3.1. Silica-Supported Ionic Liquid Catalysis

MSPHS@SiO₂ (30 mol%) facilitates the synthesis of 2-phenylquinazolin-4(3H)-ones in EtOH:H₂O (1:2) at 120°C, achieving yields up to 92.5% .

3.2. CsF-Mediated Phenoxylation

4-Phenoxyquinazolines are synthesized using CsF in acetonitrile at room temperature :

Substituent on QuinazolinoneYield (%)
OCH₃89
CF₃52

Microwave-Assisted Derivatization

Microwave irradiation accelerates the synthesis of vasorelaxant derivatives under metal-free conditions :

DerivativeR GroupYield (%)IC₅₀ (µM)
2c OCH₃714.31
2f Cl683.41

Key Finding : Electron-donating groups enhance vasorelaxant activity, while cytotoxicity is observed only for 2b (SCH₃ substitution) .

Thiourea-Mediated Reductive Cyclization

A complementary reaction system using thiourea and DMSO generates carbodiimide intermediates, reducing 4-phenylquinazolin-2(1H)-imine to 4-phenyl-1,2-dihydroquinazolin-2-amine. Subsequent ammonia elimination yields quinazoline derivatives (80% yield) .

6.1. With Benzoyl Isothiocyanate

3-Phenylquinazolin-2,4(1H)-diones react with benzoyl isothiocyanate to form thiourea derivatives, enabling access to dual VEGFR-2/c-Met inhibitors .

6.2. Chlorination and Amination

Phosphorus oxychloride converts 3-phenylquinazoline-2,4(1H)-diones to 2-chloroquinazoline-4(3H)-ones, which react with amines (e.g., morpholine) to yield bioactive analogs .

Comparative Reaction Efficiency

MethodConditionsYield Range (%)Key Advantage
Oxidative cyclization O₂, t-BuONa, solvent-free21–84Green chemistry
Grignard reaction THF/Et₂O, 70°C82Halogen functionalization
Microwave synthesis 150°C, 1 h31–92Rapid, high-throughput

Mechanistic Insights

  • Oxidation Dependency : O₂ is critical for oxidizing benzyl alcohol to benzaldehyde in cyclization .
  • Electronic Effects : Electron-donating groups (e.g., OCH₃) enhance phenoxylation yields, while electron-withdrawing groups (e.g., CF₃) reduce reactivity .
  • Redox Synergy : Thiourea decomposes to carbodiimide and H₂S, which synergize with DMSO to enable reductive cyclization .

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been achieved through various methodologies, including microwave-assisted synthesis which significantly reduces reaction time and improves yield. For instance, derivatives were synthesized in approximately one hour with yields ranging from 31% to 92% . The general synthetic pathway involves the reaction of substituted 2-aminobenzophenones with urea under microwave irradiation.

Table 1: Synthesis Yields of this compound Derivatives

CompoundYield (%)IC50 (µM)
2a3139.72 ± 6.77
2b45Cytotoxicity at 30 µM
2c754.31 ± 0.90
2d50Not tested
2e804.94 ± 1.21
2f923.41 ± 0.65

Vasorelaxant Effects

Research has demonstrated that derivatives of this compound exhibit significant vasorelaxant effects on rat thoracic aorta, indicating potential applications in treating vascular disorders. The vasorelaxation was shown to depend on the activation of signaling pathways triggered by endothelium-derived factors . Compounds such as 2c, 2e, and particularly compound 2f displayed the highest potency, achieving approximately 90% relaxation at a concentration of 30 µM in endothelium-intact aorta rings.

Anticancer Activity

Recent studies have explored the anticancer potential of quinazolinone derivatives, including those based on the structure of this compound. For example, novel derivatives designed with isopropyl groups have shown significant biological activity against various cancer cell lines through mechanisms involving apoptosis and inhibition of key enzymes related to tumor growth . Molecular docking studies suggest that these compounds can effectively bind to targets such as epidermal growth factor receptors (EGFR) and dihydrofolate reductase.

Case Study: Vasorelaxant Properties

A study conducted on the vasorelaxant properties of synthesized derivatives revealed that compounds were tested on pre-contracted aorta rings using phenylephrine (Phe). The results indicated that the presence of an intact endothelium was crucial for the observed vasorelaxation effects, suggesting a mechanism mediated by endothelial factors .

Case Study: Anticancer Effects

In another investigation focusing on anticancer activity, derivatives were tested against human cancer cell lines, showing promising results in inducing cytotoxicity while exhibiting low toxicity at therapeutic concentrations . This highlights the potential for further development into clinical applications for cancer treatment.

Mechanism of Action

The mechanism of action of 4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Microwave Efficiency : MW irradiation drastically improves yields and reduces synthesis times for 4-phenylquinazolin-2(1H)-one derivatives compared to conventional methods. For example, compound 2a achieves 92% yield in 30 minutes under MW vs. 78% in 18 hours conventionally .
  • Substituent Sensitivity: Electron-withdrawing groups (e.g., -NO₂ in 2b) reduce yields (31% under MW vs. 92% for 2a) due to steric and electronic effects .
  • Isomer Accessibility : Quinazolin-4(3H)-one derivatives are more synthetically accessible but less explored for vascular applications compared to the 2(1H)-one isomer .

Table 2: Pharmacological Profiles of Quinazolinone Derivatives

Compound Biological Activity IC50/EC50 (µM) Mechanism Toxicity (30 µM)
This compound (2f) Vasorelaxation (endothelium-dependent) 3.41 ± 0.65 NO-mediated signaling Non-toxic (cell viability >70%)
Quinazolin-4(3H)-one derivatives α1-Adrenergic receptor antagonism 0.1–10 Direct smooth muscle relaxation Variable (some hepatotoxic)
2-Phenylquinazolin-4(3H)-one (V)1-12 Antimicrobial (bacterial/fungal) 5–50 Membrane disruption Moderate (cell viability 50–70%)

Key Observations :

  • Vasorelaxation Specificity: this compound derivatives exhibit endothelium-dependent vasorelaxation, likely via nitric oxide (NO) signaling, as shown by the loss of activity in endothelium-denuded aortic rings . In contrast, quinazolin-4(3H)-one derivatives act via direct α1-adrenergic receptor blockade .
  • Low Toxicity : Most this compound derivatives (e.g., 2a , 2c–f ) show >70% cell viability at 30 µM, except 2b (69.05%), which is borderline cytotoxic .
  • Therapeutic Versatility: While this compound derivatives target vascular pathways, other quinazolinones (e.g., 2-phenylquinazolin-4(3H)-one) demonstrate antimicrobial activity, highlighting structural versatility .

Mechanistic Divergence

  • Endothelial Dependence : The vasorelaxant effect of this compound derivatives requires intact endothelium, contrasting with quinazolin-4(3H)-one analogues that directly inhibit smooth muscle contraction .
  • NO Pathway Involvement: Compound 2f’s activity suggests NO as a key mediator, aligning with its role in vascular tone regulation. Computational studies propose interactions with endothelial nitric oxide synthase (eNOS) .

Biological Activity

4-Phenylquinazolin-2(1H)-one, a member of the quinazolinone family, exhibits a range of biological activities that make it a significant compound in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of the Compound

This compound is characterized by its heterocyclic structure, which includes a quinazoline core with a phenyl group at the fourth position. This structural feature contributes to its biological activity, particularly in enzyme inhibition and receptor binding. The compound has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of prostaglandin G/H synthase (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in significant anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .

The compound interacts with various enzymes and proteins, influencing biochemical pathways. Studies indicate that it may affect metabolic flux and alter metabolite levels through interactions with specific transporters or binding proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

  • Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 0.4 to 1.0 µM against HL-60, Hep3B, and H460 cells .
  • Mechanism of Action : These derivatives induce apoptosis in cancer cells by downregulating cyclins involved in cell cycle progression and upregulating pro-apoptotic factors like BAX .

Vascular Effects

The compound also shows promising vasorelaxant properties:

  • Vasorelaxation : Studies involving rat thoracic aorta revealed that derivatives of this compound produced vasorelaxant effects with IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM. The most potent compounds achieved approximately 90% relaxation at concentrations around 30 µM .

Table: Summary of Biological Activities of this compound Derivatives

Activity TypeIC50 Values (µM)Notable Findings
Anticancer0.4 - 1.0Induces apoptosis; downregulates cyclin B1
Vasorelaxation3.41 - 39.72Significant relaxation in endothelium-intact aorta
Cytotoxicity>30Only one derivative showed cytotoxicity at max dose

Case Studies

  • Anticancer Study : A study evaluated several derivatives against four human cancer cell lines (COLO205, A498, H460, Hep3B). The results indicated strong antiproliferative effects with specific compounds demonstrating significant inhibition of cell growth .
  • Vasorelaxation Study : In an experimental setup using rat thoracic aorta rings, several derivatives were tested for their ability to induce vasorelaxation. The findings suggested that the vasorelaxant effect is likely mediated through endothelium-derived factors .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-phenylquinazolin-2(1H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via thermal decomposition of thiourea with 2-aminobenzophenone. Critical parameters include heating temperature (120–180°C) and solvent polarity (e.g., DMSO lowers decomposition temperature to ~120°C). Purification via GC analysis confirms minimal byproducts, with intermediates like 4-phenylquinazolin-2(1H)-imine observed . Alternative methods include microwave-assisted synthesis, which accelerates reaction rates and reduces side products .

Q. How can structural characterization of this compound derivatives be reliably performed?

Use spectroscopic techniques:

  • IR spectroscopy : Identify C=O (1671 cm⁻¹), C=N (1598 cm⁻¹), and NH/OH stretches (3342–2863 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.26–7.62 ppm), methylene groups (δ 1.37 ppm), and NH signals (δ 2.00–4.00 ppm). ¹³C NMR confirms carbonyl (161–164 ppm) and aromatic carbons (113–152 ppm) .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate intermediates and final products .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit vasorelaxant activity in rat aorta, with IC₅₀ values ranging from 3.41 µM (Compound 2f) to 39.72 µM (Compound 2a). Substituents like Cl and NO₂ at specific positions enhance potency . Preliminary SAR studies suggest electron-withdrawing groups improve efficacy .

Advanced Research Questions

Q. How can reaction efficiency be optimized for synthesizing this compound derivatives under green chemistry principles?

Ionic liquids (e.g., [BMIM]BF₄) serve as recyclable solvents, improving yields (>85%) while reducing waste. Iodine catalysis in these media enables one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and benzil derivatives . Microwave irradiation further enhances efficiency by shortening reaction times (5–10 hours vs. traditional 24 hours) .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Dose-response analysis : Validate IC₅₀ values using multiple assays (e.g., endothelium-intact vs. denuded aorta ).
  • Computational modeling : Perform docking studies to compare binding affinities with targets like cyclooxygenase (COX) or nitric oxide synthase .
  • Metabolic stability assays : Assess hepatic clearance to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can tautomerization and side reactions during synthesis be mitigated?

Avoid substrates with α-hydrogens adjacent to ketone groups (e.g., 2-aminophenyl alkyl ketones) to prevent Aldol condensation. Use aprotic solvents (e.g., DMF) and low temperatures (<100°C) to suppress enol formation . For intermediates prone to tautomerization, stabilize via hydrogen-bonding additives (e.g., acetic acid) .

Q. What novel applications exist for this compound scaffolds beyond medicinal chemistry?

The core structure is adaptable for:

  • Dyes and pigments : Modify with electron-rich substituents (e.g., –OCH₃) for photostable chromophores .
  • Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields?

  • Reproduce conditions : Verify solvent purity, catalyst loading, and temperature gradients.
  • Byproduct analysis : Use GC/MS to identify side products (e.g., dimethyl trisulfide in thiourea-based reactions ).
  • Scale-up adjustments : Optimize stirring rate and heat transfer for larger batches .

Q. What computational tools aid in predicting the bioactivity of new derivatives?

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with vasorelaxant activity .
  • Molecular dynamics simulations : Assess binding stability with vascular targets (e.g., potassium channels) .

Properties

IUPAC Name

4-phenyl-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBTSLLILWICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177995
Record name 2(1H)-Quinazolinone, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23441-75-0
Record name 4-Phenyl-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23441-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinazolinone, 4-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 4-phenyl-
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Synthesis routes and methods

Procedure details

A solution of 2-aminobenzophenone (100 g, 0.51 mol), urea (55 g, 0.93 mol) and acetic acid (300 mL) was stirred at 110° C. for 18 h. The reaction mixture was cooled to rt and filtered. The solid was washed with water and dried under reduced pressure. 4-Phenylquinazolin-2(1H)-one was isolated as a yellow solid and was used without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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